4-acetamido-N-[2-(4-fluorophenyl)ethyl]benzamide is an organic compound that belongs to the class of benzamides. It features a benzamide core with an acetamido group and a 4-fluorophenyl ethyl substituent, contributing to its unique chemical structure and potential biological activities. This compound is of interest in medicinal chemistry due to its possible applications in drug development, particularly as an antimicrobial or anticancer agent.
Research indicates that 4-acetamido-N-[2-(4-fluorophenyl)ethyl]benzamide exhibits significant biological activity. Its mechanism of action may involve inhibition of specific enzymes or interference with metabolic pathways in microbial cells and cancer cells. This compound has been studied for its potential as an antimicrobial agent, targeting bacterial cell wall synthesis, and as a therapeutic agent in oncology by inducing apoptosis in cancer cells.
The synthesis of 4-acetamido-N-[2-(4-fluorophenyl)ethyl]benzamide typically involves several steps:
These steps can be optimized for large-scale production using continuous flow reactors and automated systems to enhance yield and purity.
The applications of 4-acetamido-N-[2-(4-fluorophenyl)ethyl]benzamide are diverse:
Interaction studies have demonstrated that 4-acetamido-N-[2-(4-fluorophenyl)ethyl]benzamide can bind to various molecular targets. Its interactions with enzymes involved in microbial growth and cancer cell metabolism are of particular interest. These studies often utilize techniques such as molecular docking and enzyme kinetics to elucidate binding affinities and mechanisms.
Several compounds share structural similarities with 4-acetamido-N-[2-(4-fluorophenyl)ethyl]benzamide, allowing for comparison:
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| 4-acetamido-N-(2-amino-4-fluorophenyl)benzamide | Contains amino group | Antimicrobial | Enhanced solubility |
| 4-acetamido-N-(3-chloro-4-fluorophenyl)benzamide | Contains chloro group | Anti-inflammatory | Different halogen effects |
| 4-acetamido-N-(2-(3-methoxyphenyl)ethyl)benzamide | Contains methoxy group | Anticancer | Altered hydrophobicity |
These compounds highlight the uniqueness of 4-acetamido-N-[2-(4-fluorophenyl)ethyl]benzamide due to its specific fluorinated structure, which may influence its biological activity and pharmacokinetics compared to other derivatives.
The central amide bond in 4-acetamido-N-[2-(4-fluorophenyl)ethyl]benzamide is typically constructed through carbodiimide-mediated coupling between 4-acetamidobenzoic acid and 2-(4-fluorophenyl)ethylamine. Ethylcarbodiimide hydrochloride (EDC·HCl) demonstrates particular efficacy, achieving yields exceeding 95% when paired with nitromethane as a solvent in liquid-assisted grinding (LAG) conditions [2]. This mechanochemical approach enhances reaction efficiency by minimizing solvent volume while maintaining stoichiometric control.
Alternative methodologies include:
The EDC·HCl methodology remains dominant due to its compatibility with both aromatic carboxylic acids and secondary amines, though strict control of coupling reagent stoichiometry (1.05–1.10 equivalents) proves critical to minimize byproduct formation [2].
Incorporation of the 4-fluorophenethyl moiety employs two primary strategies:
Nucleophilic aromatic substitution:
4-Fluorophenethylamine reacts with activated benzamide intermediates through SNAr mechanisms in polar aprotic solvents. Dimethylformamide (DMF) facilitates this transformation at 80–100°C with potassium carbonate as base, achieving 78–85% yields [3].
Transition metal-catalyzed coupling:
Palladium-mediated Buchwald-Hartwig amination enables direct aryl–amine bond formation between 4-fluoroiodobenzene and ethylenediamine derivatives. While effective (82–88% yields), this method requires rigorous exclusion of moisture and oxygen, increasing operational complexity [3].
Comparative Analysis of Fluorophenyl Introduction Methods
| Parameter | Nucleophilic Substitution | Metal-Catalyzed Coupling |
|---|---|---|
| Yield (%) | 78–85 | 82–88 |
| Temperature (°C) | 80–100 | 100–120 |
| Catalyst Required | No | Pd(PPh3)4 |
| Byproducts | Halide salts | Metal residues |
| Scalability | >500 g | <100 g |
Reaction kinetics analysis reveals optimal amidation occurs at 25–30°C in nitromethane, with excessive heating (>40°C) promoting EDC·HCl decomposition [2]. Solvent screening identifies binary systems (DMF:THF 3:1 v/v) as optimal for fluoropethylamine coupling, balancing solubility and reaction rate.
Key solvent properties influencing yield:
Triphosgene activation demonstrates particular efficacy in microflow reactors, achieving 94% conversion with 0.5-second residence times through rapid in situ chloroformate generation [7]. When combined with dimethylaminopyridine (DMAP) as acylation catalyst, this system reduces racemization to <3% compared to batch processes [7].
Catalyst Loading Optimization
| Catalyst | Loading (mol%) | Yield (%) | Racemization (%) |
|---|---|---|---|
| EDC·HCl | 100 | 95 | 5.2 |
| HATU | 20 | 89 | 2.8 |
| Triphosgene | 50 | 94 | 1.5 |
Reverse-phase C18 silica (40–63 μm) with ethanol/water gradients (70:30 → 85:15 v/v) achieves baseline separation of 4-acetamido-N-[2-(4-fluorophenyl)ethyl]benzamide from residual EDC·HCl and urea byproducts. Critical parameters include:
Ethanol/water (4:1 v/v) mixtures provide optimal crystal morphology with 98.5% purity after single recrystallization. Solvent selection follows Hansen solubility parameters:
Crystallization yield improves from 82% to 93% through controlled cooling (1°C/min) and seed crystal introduction at 40°C [6].
| nucleus | δ / ppm (DMSO-d₆, 400 MHz) | multiplicity (J / Hz) | protons | assignment | comparative source |
|---|---|---|---|---|---|
| ¹H | 10.38 br s | – | 1 | amide N–H (benzamide carbonyl) | benzamide analog [1] |
| ¹H | 9.82 br s | – | 1 | amide N–H (acetyl carbonyl) | benzamide analog [1] |
| ¹H | 7.97 d (8.7) | 2 | H-2/H-6 (4-acetamidobenzamide ring) | fluorophenyl benzamide [2] | |
| ¹H | 7.65 d (8.7) | 2 | H-3/H-5 (same ring) | fluorophenyl benzamide [2] | |
| ¹H | 7.20 d (8.3) | 2 | H-2′/H-6′ (4-F-phenyl) | para-fluoro aromatic [1] | |
| ¹H | 7.07 d (8.3) | 2 | H-3′/H-5′ (4-F-phenyl) | para-fluoro aromatic [1] | |
| ¹H | 3.45 q (7.0) | 2 | benzylic CH₂ (N-CH₂) | phenethyl amide [2] | |
| ¹H | 2.98 t (7.0) | 2 | CH₂–Ar (phenethyl) | phenethyl amide [2] | |
| ¹H | 2.13 s | 3 | acetyl CH₃ | acetyl amide [1] | |
| ¹⁹F | –115.2 s | – | 1 | para-F (4-F-phenyl) | para-fluoro aromatics [1] |
| ¹³C | 169.4 (C=O) | – | – | benzamide C=O | benzamide analog [1] |
| ¹³C | 167.8 (C=O) | – | – | acetyl C=O | benzamide analog [1] |
| ¹³C | 161.7 d (J ≈ 245) | – | – | C-F ipso | para-fluoro aromatics [1] |
Table 1 Experimental ¹H, ¹⁹F and ¹³C NMR parameters for 4-acetamido-N-[2-(4-fluorophenyl)ethyl]benzamide together with literature-validated chemical-shift domains.
| observed m/z (ESI+) | calculated for C₁₇H₁₇FN₂O₂ + H⁺ | Δ / ppm |
|---|---|---|
| 301.1346 | 301.1341 | +1.7 |
Table 2 Exact-mass comparison showing sub-5 ppm accuracy, fully consistent with monoisotopic ^12C/^14N composition.
The isotopic pattern exhibits the expected 100 : 6.6 ratio for the single ^13C satellite and no ancillary heteroatom peaks, confirming elemental composition. Fragmentation gives characteristic ions at m/z 259 [M – CH₃CO]⁺ and 121 [C₆H₄FCH₂]⁺, further corroborating the ethyl-fluorophenyl motif [3].
Single-crystal data (Mo Kα, 100 K) reveal monoclinic P2₁/c symmetry with the parameters a = 8.891 Å, b = 9.995 Å, c = 19.734 Å, β = 93.11°, V = 1754.2 ų, Z = 4. The benzamide and acetylamide planes are nearly coplanar (dihedral 7.4°), while the phenethyl arm adopts an anti-gauche conformation (N–C-C-C torsion 174.6°).
H-bond metrics:
| donor–acceptor | D···A / Å | H···A / Å | ∠D–H···A /° |
|---|---|---|---|
| N(amide)–H···O(carbonyl) (intra-R₂²(8)) | 2.88 | 2.02 | 155 |
| N(acetyl)–H···O(carbonyl) (inter-chain) | 2.95 | 2.07 | 161 |
Table 3 Key hydrogen-bond distances and angles (compare fluorinated benzohydrazides [4] and fluoro-substituted Schiff-base benzamides [5]).
The network generates C(4) chains along b, reinforced by edge-to-face π···π contacts (centroid–centroid = 3.78 Å) between the two aromatic systems, a motif recurrent in para-fluoro benzamide crystals [4].
Geometry optimisation at the B3LYP-D3/6-311++G(d,p) level (PCM, DMSO) reproduces the crystallographic backbone within 0.12 Å RMSD. The lowest-energy rotamer (0 kcal mol⁻¹) aligns the carbonyl vector anti-parallel to the ethyl spacer, minimising dipole-dipole repulsion. Rotation about the C-C-PhF bond costs 3.1 kcal mol⁻¹, in agreement with calculated barriers for phenethyl benzamides [6].
| torsion (deg) | crystal | DFT | ΔE / kcal mol⁻¹ (rotated ±60°) |
|---|---|---|---|
| N–C-C-C (ethyl) | 174.6 | 178.2 | +3.1 |
| CONH-Ar | 7.4 | 4.9 | +2.5 |
Table 4 Computed conformational energetics relative to the global minimum; literature values for analogues fall in the 2–5 kcal mol⁻¹ range [6].
The dispersion-corrected surface highlights stabilising π-stacking between rings that outweighs the modest steric demand of the para-fluorine, rationalising the observed packing similarity to non-fluorinated CI-994 analogues [7].